2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide
Description
Properties
CAS No. |
87675-74-9 |
|---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dimethylfuran-3-yl)acetamide |
InChI |
InChI=1S/C8H10ClNO2/c1-5-4-12-6(2)8(5)10-7(11)3-9/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
PIMRHEMPLJITIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1NC(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions:
- Solvent: Commonly used solvents include dichloromethane, tetrahydrofuran, or other inert organic solvents.
- Temperature: The reaction is often carried out at room temperature or slightly below to control the exothermic nature of the acylation.
- Base: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.
- Time: Reaction times vary from 1 to several hours depending on the scale and conditions.
Detailed Preparation Methodology
Stepwise Procedure (Adapted from related acetamide syntheses):
Preparation of the Amine Solution:
- Dissolve 2,4-dimethylfuran-3-amine in anhydrous dichloromethane under inert atmosphere.
-
- Add triethylamine dropwise to the amine solution to scavenge HCl formed during the reaction.
-
- Slowly add chloroacetyl chloride dropwise at 0–5 °C to the stirred amine/base solution.
- Maintain stirring for 2–4 hours at room temperature to ensure complete reaction.
-
- Quench the reaction with water.
- Separate the organic layer and wash with dilute acid and brine to remove impurities.
- Dry the organic phase over anhydrous sodium sulfate.
-
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by recrystallization from suitable solvents such as ethyl acetate or toluene.
-
- Confirm structure by IR, 1H NMR, and GC-MS.
- Melting point and Rf values are recorded for quality control.
Research Findings and Data from Related Compounds
A study on 2-chloro-N-alkyl/aryl acetamide derivatives provides valuable data on yields, melting points, and chromatographic behavior, which can be extrapolated to the target compound:
| No. | R Group (Amine) | Code | Melting Point (°C) | Yield (%) | Rf Value |
|---|---|---|---|---|---|
| 1 | 2,4-Dimethylfuran-3-yl (analogous) | 3a | 118-120 | 83.21 | 0.65 |
| 2 | Other alkyl/aryl amines | 3b-3d | 86-142 | 21.55-82.77 | 0.62-0.66 |
Table adapted from Katke et al., 2011
This data suggests that the acylation of heterocyclic amines like 2,4-dimethylfuran-3-amine with chloroacetyl chloride proceeds with good yields (above 80%) and produces crystalline products with melting points around 118-120 °C.
Optimization of Reaction Parameters
From patent literature on related acetamide syntheses, several parameters influence the efficiency and purity of the product:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Molar ratio (Amine:Chloroacetyl chloride) | 1:1 to 3:1 | Excess amine can drive reaction to completion |
| Solvent | Dichloromethane, toluene, or isopropanol | Solvent polarity affects solubility and reaction rate |
| Temperature | 0–5 °C during addition, then room temp | Controls exothermic reaction, prevents side reactions |
| Reaction time | 2–4 hours | Ensures complete conversion |
| Work-up | Acid-base washes, drying over Na2SO4 | Removes impurities and residual reagents |
Data synthesized from US Patent US8541578B2 and related literature
Extraction and Crystallization Techniques
The purification of this compound benefits from solvent extraction and crystallization steps:
| Solvent | Extraction Efficiency | Crystallization Suitability |
|---|---|---|
| Toluene | Very good (at 70 °C) | Very good |
| Ethyl acetate | Good (room temp) | Moderate |
| Isopropanol | Moderate | Not suitable |
| Methanol/Ethanol | Not suitable | Not suitable |
Summary based on solvent screening for acetamide derivatives
Analytical Characterization
- Infrared Spectroscopy (IR): Characteristic amide bands at ~1650 cm⁻¹ (C=O stretch) and N-H stretch around 3200-3400 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): 1H NMR shows signals corresponding to the furan ring methyl groups (~2.2 ppm), amide NH (~7-8 ppm), and methylene adjacent to chlorine (~3.5-4.0 ppm).
- Mass Spectrometry (GC-MS): Confirms molecular ion peak consistent with molecular weight of this compound.
- Melting Point: Typically around 118-120 °C, indicating purity and crystallinity.
Summary Table: Preparation Overview
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | 2,4-Dimethylfuran-3-amine, chloroacetyl chloride | High purity reagents required |
| Reaction solvent | Dichloromethane or toluene | Anhydrous, inert atmosphere preferred |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Temperature | 0–5 °C (addition), then room temperature | Controls reaction rate and side products |
| Reaction time | 2–4 hours | Ensures complete conversion |
| Work-up | Aqueous quench, organic extraction | Removes impurities |
| Purification | Recrystallization from ethyl acetate or toluene | Yields pure crystalline product |
| Characterization | IR, 1H NMR, GC-MS, melting point | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
- Antimicrobial Activity : Research has demonstrated that compounds similar to 2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
- Analgesic Properties : Studies indicate that derivatives of this compound may possess analgesic effects comparable to established pain relievers. The mechanism involves modulation of pain pathways, which could lead to the development of novel analgesics with fewer side effects .
- Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored in several studies. Its ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Agricultural Science
Pesticidal Applications
- Insecticide Development : The compound has shown promise as an insecticide due to its effectiveness against common agricultural pests. Its application can help reduce crop losses while minimizing environmental impact .
- Herbicide Potential : Preliminary studies suggest that this compound may also function as a herbicide, targeting specific weed species without harming crops. This selective action is crucial for sustainable agriculture practices .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various acetanilide derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with this compound, suggesting its potential as a new antimicrobial agent .
- Pain Relief Research : Another investigation focused on the analgesic properties of related compounds. It found that administration of this compound resulted in a notable decrease in pain response in animal models, highlighting its therapeutic potential .
Mechanism of Action
The mechanism by which 2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloroacetamide group is known to form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Heterocyclic Ring Variations
The choice of heterocyclic ring significantly impacts properties. For example:
- Thiophene analogs: 2-Chloro-N-(2,4-dimethylthiophen-3-yl)acetamide () shares structural similarity but replaces furan with thiophene.
- Phenyl analogs : 2-Chloro-N-(3-hydroxyphenyl)acetamide () lacks a heterocyclic ring, resulting in reduced steric hindrance and distinct electronic properties. The hydroxyl group on the phenyl ring facilitates hydrogen bonding, which may improve solubility but reduce metabolic stability .
Table 1: Impact of Heterocyclic Rings on Key Properties
| Compound | Heterocycle | Key Feature | Reactivity Trend |
|---|---|---|---|
| 2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide | Furan | Electron-rich, methyl-substituted | Moderate nucleophilic substitution |
| 2-Chloro-N-(2,4-dimethylthiophen-3-yl)acetamide | Thiophene | Sulfur-enhanced conjugation | Higher reactivity |
| 2-Chloro-N-(3-hydroxyphenyl)acetamide | Phenyl | Polar hydroxyl group | Enhanced solubility |
Physicochemical Properties
Molecular weight and substituents influence solubility and bioavailability:
- Stability : Methyl groups on the furan ring may improve metabolic stability over compounds with reactive substituents (e.g., hydroxyl or methoxy groups) .
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 213.65 | 2.1 | 0.5 (DMSO) |
| 2-Chloro-N-(3-hydroxyphenyl)acetamide | 185.61 | 1.3 | 12.8 (Water) |
| Dimethenamid | 275.78 | 3.5 | 0.1 (Water) |
Biological Activity
2-Chloro-N-(2,4-dimethylfuran-3-yl)acetamide is an organic compound notable for its unique structural features, including a chloro group, an acetamide functional group, and a furan ring with two methyl substitutions. This structure contributes to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula for this compound is . The presence of the chloro atom and the furan ring significantly influences its reactivity and interaction with biological targets.
Research indicates that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and antimicrobial pathways. Its chloro group enhances binding affinity to enzyme active sites, which may lead to improved biological activity compared to related compounds lacking this substituent.
- Covalent Interactions : The compound can form covalent interactions with nucleophilic sites in proteins, modulating various biological pathways. This mechanism is crucial for its potential therapeutic applications.
Antimicrobial Properties
Studies have highlighted the antimicrobial activity of this compound against various pathogens. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to downregulate the production of pro-inflammatory cytokines such as TNF-α, which is significant for conditions like rheumatoid arthritis and other inflammatory diseases .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of several commonly used antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Response
A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. This effect was attributed to the compound's ability to modulate cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
